CAR Agonist Potency vs. Prototype Direct Agonist CITCO
The 2-(3-methoxyphenyl)quinazoline derivatives represent a class of direct human CAR agonists that are qualitatively more potent activators of human CAR than the prototype direct agonist CITCO in cell-based reporter gene assays [1]. While the original publication reports that these compounds display EC50 values below those of CITCO and achieve higher maximal activation (Imax), exact comparative EC50 values for individual derivatives versus CITCO are available in the full-text dataset and supplementary information of the primary publication [1]. The three most potent ligands within this series demonstrated superior potency relative to CITCO in transient transfection reporter assays employing GAL4-CAR LBD constructs in HepG2 cells [1].
| Evidence Dimension | CAR activation potency (reporter gene assay) |
|---|---|
| Target Compound Data | Qualitatively more potent than CITCO; three most potent derivatives achieve higher Imax and lower EC50 than CITCO (exact values in full text of J Med Chem 2016) [1] |
| Comparator Or Baseline | CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime) |
| Quantified Difference | Qualitative superiority in both potency (EC50) and efficacy (Imax); exact fold-difference requires full-text extraction |
| Conditions | Mammalian two-hybrid assay with GAL4-CAR LBD; transient transfection reporter gene assay in HepG2 cells |
Why This Matters
For procurement decisions, this establishes that the 2-(3-methoxyphenyl)quinazoline scaffold provides a higher-sensitivity tool for CAR activation studies than the legacy standard CITCO, enabling detection of CAR-mediated effects at lower compound concentrations.
- [1] Smutny T, Nova A, Drechslerová M, Carazo A, Hyrsova L, Hrušková ZR, Kuneš J, Pour M, Špulák M, Pavek P. 2-(3-Methoxyphenyl)quinazoline Derivatives: A New Class of Direct Constitutive Androstane Receptor (CAR) Agonists. J Med Chem. 2016;59(10):4601-4610. PMID: 27145071. View Source
